3,5-Dimethylisonicotinaldehyde

Description

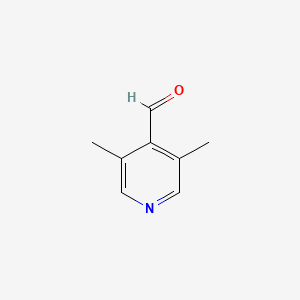

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGVZAGIBPEDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376635 | |

| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-64-8 | |

| Record name | 3,5-Dimethyl-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201286-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3,5-Dimethylisonicotinaldehyde, also known as 3,5-dimethylpyridine-4-carboxaldehyde, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural motif, featuring a pyridine ring with methyl groups flanking a reactive aldehyde functionality, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications in the field of drug development, grounded in established chemical principles and supported by relevant literature.

Core Properties of 3,5-Dimethylisonicotinaldehyde

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key identifiers and properties of 3,5-Dimethylisonicotinaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 201286-64-8 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| IUPAC Name | 3,5-dimethylpyridine-4-carbaldehyde | |

| Synonyms | 3,5-Dimethylisonicotinaldehyde, 3,5-Lutidine-4-carboxaldehyde |

Synthesis of 3,5-Dimethylisonicotinaldehyde: A Strategic Approach

The synthesis of 3,5-Dimethylisonicotinaldehyde is a multi-step process that begins with the formation of its precursor, 3,5-lutidine (3,5-dimethylpyridine). This section outlines a logical and experimentally supported pathway for its preparation.

Part 1: Synthesis of the Precursor, 3,5-Lutidine

The industrial production of 3,5-lutidine is achieved through a condensation reaction involving acrolein, formaldehyde, and ammonia.[1] This method provides a scalable and efficient route to the foundational pyridine ring.

An alternative and well-documented laboratory-scale synthesis involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as γ-Al₂O₃, at elevated temperatures (400-500 °C).[2][3]

Experimental Protocol: Vapor-Phase Synthesis of 3,5-Lutidine [2][3]

-

Catalyst Preparation: Pack a tubular reactor with a suitable oxide catalyst (e.g., γ-Al₂O₃).

-

Reaction Setup: Heat the reactor to the reaction temperature (400-500 °C).

-

Reactant Feed: Introduce a vaporized stream of 2-methyl-1,5-pentanediamine along with a co-feed of hydrogen gas.

-

Condensation: Pass the product stream through a condenser to liquefy the organic products.

-

Purification: The resulting mixture, containing 3,5-lutidine and other byproducts, is then purified by fractional distillation.

A synthesis of ¹⁵N-labelled 3,5-dimethylpyridine has also been reported, starting from methacrolein, propenyl ether, and ¹⁵N-labelled ammonium chloride, demonstrating a versatile approach to this key intermediate.[4]

Part 2: Oxidation of 3,5-Lutidine to 3,5-Dimethylisonicotinaldehyde

The conversion of 3,5-lutidine to 3,5-Dimethylisonicotinaldehyde is a critical oxidation step. A plausible and efficient two-step process involves the initial formation of the corresponding N-oxide, followed by rearrangement and hydrolysis to the desired aldehyde.

Step 1: N-Oxidation of 3,5-Lutidine

The oxidation of 3,5-lutidine to 3,5-dimethyl pyridine-N-oxide can be effectively carried out using hydrogen peroxide in the presence of acetic acid.[5] This is a common and reliable method for the N-oxidation of pyridines.

Step 2: Conversion of N-Oxide to Aldehyde

Proposed Experimental Protocol: Synthesis of 3,5-Dimethylisonicotinaldehyde

-

N-Oxidation:

-

To a solution of 3,5-lutidine in glacial acetic acid, add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate) to precipitate the 3,5-dimethyl pyridine-N-oxide.

-

Filter, wash with cold water, and dry the product.

-

-

Rearrangement and Hydrolysis to Aldehyde:

-

Suspend the 3,5-dimethyl pyridine-N-oxide in acetic anhydride and heat the mixture to reflux for several hours.

-

Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the intermediate acetate ester.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 3,5-Dimethylisonicotinaldehyde.

-

Caption: Synthetic pathway to 3,5-Dimethylisonicotinaldehyde.

Applications in Drug Development: A Keystone Intermediate

While direct applications of 3,5-Dimethylisonicotinaldehyde in marketed drugs are not extensively documented, its precursor, 3,5-lutidine, serves as a crucial intermediate in the synthesis of pharmaceuticals.[2] A notable example is its use in the production of omeprazole, a widely prescribed proton pump inhibitor.[1]

The isonicotinaldehyde scaffold, in general, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including potential therapeutic applications.[6] The aldehyde group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening. For instance, it can readily undergo reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of various pharmacophores.

The presence of the two methyl groups in 3,5-Dimethylisonicotinaldehyde can offer several advantages in drug design:

-

Steric Hindrance: The methyl groups can provide steric bulk, which can influence the binding affinity and selectivity of a molecule for its biological target.

-

Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Stability: The methyl groups can block potential sites of metabolism on the pyridine ring, potentially increasing the in vivo half-life of a drug candidate.

Caption: Role of 3,5-Dimethylisonicotinaldehyde in drug development.

Characterization and Analytical Profile

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9-10 ppm), a singlet for the two equivalent aromatic protons on the pyridine ring, and a singlet for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons of the pyridine ring, and a signal for the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹, along with C-H stretching and bending vibrations for the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol ).

Conclusion

3,5-Dimethylisonicotinaldehyde is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is achievable through established chemical transformations. The strategic placement of the methyl and aldehyde groups on the pyridine ring provides a unique combination of reactivity and modulatory handles for medicinal chemists. As the demand for novel heterocyclic scaffolds in drug development continues to grow, compounds like 3,5-Dimethylisonicotinaldehyde are poised to play an increasingly important role in the generation of new therapeutic agents.

References

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.

- Google Patents. (2015). CN105037251A - 3,5-dimethylpyridine purifying method.

- TUODA INDUSTRY LIMITED. (2024). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- Wikipedia. (n.d.). 3,5-Lutidine.

- Google Patents. (1999).

- European Patent Office. (2001).

- PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine.

- PubMed. (1985). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones.

- MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine | Global Chemical Supplier.

- MDPI. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking.

- MDPI. (2022). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.

- MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

- PubMed. (2019).

- Journal of Chemical Sciences. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.

- ResearchGate. (2022). (PDF) Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.

- PubChem. (n.d.). 3,5-Dimethylpyridine.

Sources

- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 2. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethylisonicotinaldehyde physical properties

Technical Whitepaper: 3,5-Dimethylisonicotinaldehyde – Physicochemical Profiling & Application Utility

Part 1: Executive Summary

3,5-Dimethylisonicotinaldehyde (CAS: 201286-64-8) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical intermediates.[1] Distinguished by the steric bulk of methyl groups at the C3 and C5 positions flanking the C4-aldehyde, this compound offers unique reactivity profiles compared to the unsubstituted isonicotinaldehyde.[1]

Its structural rigidity and electron-deficient pyridine ring make it a critical scaffold for multicomponent reactions (MCRs) , particularly in the development of kinase inhibitors and heteroarylsulfonylcarboxamides.[1] This guide provides an exhaustive technical analysis of its physical properties, spectroscopic signature, and synthetic utility, grounded in empirical data and structural logic.[1]

Part 2: Molecular Identity & Physicochemical Properties[1]

The physicochemical behavior of 3,5-dimethylisonicotinaldehyde is governed by the interplay between the basic pyridine nitrogen and the electrophilic aldehyde functionality.[1] The flanking methyl groups provide significant steric hindrance, protecting the aldehyde from nucleophilic attack to a degree greater than in unhindered analogs, while also increasing lipophilicity.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Validation |

| IUPAC Name | 3,5-Dimethylpyridine-4-carbaldehyde | Nomenclature Standard |

| CAS Registry Number | 201286-64-8 | Chemical Abstracts Service |

| Molecular Formula | C₈H₈NO | Calculated |

| Molecular Weight | 135.16 g/mol | Calculated |

| Appearance | Pale yellow to amber liquid/low-melting solid | Vendor Data [1, 2] |

| Boiling Point | 252.8°C (at 760 mmHg) | Vendor Data [1] |

| Density | 1.065 g/cm³ | Vendor Data [1] |

| Flash Point | 113.3°C | Vendor Data [1] |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Experimental Observation |

| pKa (Predicted) | ~5.5 - 6.0 (Pyridine Nitrogen) | ACD/Labs Prediction |

| LogP (Predicted) | 1.97 | Computational Model [3] |

Expert Insight: The boiling point of ~253°C is significantly higher than unsubstituted isonicotinaldehyde (~196°C). This elevation is attributed to the increased molecular weight and van der Waals interactions introduced by the two methyl groups.[1] Researchers must account for this high boiling point during purification; vacuum distillation is recommended over atmospheric distillation to prevent thermal decomposition.[1]

Part 3: Spectroscopic Characterization (Self-Validating Protocols)

For researchers synthesizing or verifying this compound, the NMR spectrum is distinct due to the molecule's

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)

-

δ 10.2 ppm (1H, s): Aldehyde proton (-CH O).[1] Appears as a sharp singlet.[1]

-

δ 8.4 ppm (2H, s): Pyridine ring protons at C2 and C6. These are chemically equivalent due to symmetry.[1]

-

δ 2.4 ppm (6H, s): Methyl group protons (-CH ₃).[1]

Diagnostic Interpretation: If you observe splitting in the aromatic region (doublets instead of a singlet), your sample is likely contaminated with regioisomers (e.g., 2,6-dimethyl substitution).[1] The purity of the aldehyde can be rapidly assessed by integrating the aldehyde singlet (10.2 ppm) against the methyl singlet (2.4 ppm); a ratio deviating from 1:6 indicates oxidation to the carboxylic acid or presence of solvent.[1]

Part 4: Synthetic Utility & Mechanism

The primary utility of 3,5-dimethylisonicotinaldehyde lies in its ability to undergo condensation reactions while resisting rapid oxidation or polymerization often seen in less hindered aldehydes.[1]

Core Workflow: Reductive Amination

In medicinal chemistry, this compound is frequently used to install the 3,5-dimethylpyridin-4-yl moiety onto amine scaffolds.[1] The steric bulk at positions 3 and 5 directs the nucleophilic attack to the aldehyde carbon but can slow down the initial formation of the hemiaminal.[1]

Protocol Recommendation:

-

Activation: Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) or a drying agent (MgSO₄) to drive imine formation, as the steric hindrance retards water elimination.

-

Reduction: Employ mild reducing agents like Sodium Triacetoxyborohydride (STAB) to prevent reduction of the pyridine ring itself.[1]

Visualization: Reductive Amination Pathway

The following diagram illustrates the reaction pathway from the aldehyde to a functionalized drug scaffold.

Figure 1: Mechanistic pathway for coupling 3,5-dimethylisonicotinaldehyde with amines. The use of Titanium(IV) isopropoxide is often required to overcome steric hindrance during imine formation.

Part 5: Handling, Stability & Safety

Storage Protocol (Critical): Aldehydes attached to electron-deficient rings are prone to auto-oxidation to the corresponding carboxylic acid (3,5-dimethylisonicotinic acid).[1]

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is preferred for analytical standards.[1]

-

Container: Amber glass to prevent photo-degradation.[1]

Safety Profile (SDS Summary):

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] The compound has a pungent odor typical of pyridines.[1] Avoid contact with strong oxidizing agents.[1][4]

References

-

MOLBASE/Echemi . 3,5-Dimethylpyridine-4-carboxaldehyde Physical Properties & Vendor Data. Retrieved February 8, 2026.

-

Ambeed . Safety Data Sheet: CAS 201286-64-8.[1] Retrieved February 8, 2026.

-

PubChem . Compound Summary: 3,5-Dimethylpyridine derivatives (Analogous Data). National Library of Medicine.[1]

-

BLD Pharm . Product Specifications: 3,5-Dimethylisonicotinaldehyde.

Sources

Technical Monograph: 3,5-Dimethylpyridine-4-carbaldehyde

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of 3,5-Dimethylisonicotinaldehyde , designed for an audience of medicinal chemists and process scientists.

Synthesis, Reactivity, and Application in Heterocyclic Chemistry[1]

Structural Identity & Nomenclature

3,5-Dimethylisonicotinaldehyde is the common name for the pyridine derivative formally designated by IUPAC as 3,5-dimethylpyridine-4-carbaldehyde .[1] It represents a strategic "privileged scaffold" in medicinal chemistry due to the steric and electronic influence of the methyl groups flanking the reactive aldehyde center.

| Identifier | Value |

| IUPAC Name | 3,5-Dimethylpyridine-4-carbaldehyde |

| Common Name | 3,5-Dimethylisonicotinaldehyde |

| CAS Registry | 201286-64-8 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| SMILES | Cc1c(C=O)c(C)cn1 |

| Appearance | Yellow to orange oil or low-melting solid (sensitive to oxidation) |

Synthetic Methodology: The Boekelheide Rearrangement

While direct formylation of 3,5-lutidine (3,5-dimethylpyridine) via lithiation is possible, it suffers from poor regioselectivity due to the competing acidity of the lateral methyl protons.[1]

The industry-standard protocol for generating 4-substituted 3,5-dimethylpyridines is the Boekelheide Rearrangement .[1] This route converts the inexpensive 3,5-lutidine into the alcohol, which is subsequently oxidized to the aldehyde. This method ensures regiochemical fidelity at the C4 position.[1]

Protocol: Synthesis via N-Oxide Rearrangement

-

Conditions: 70–80°C, 4–6 hours.[1]

-

Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen lone pair.[1]

Step 2: Boekelheide Rearrangement

-

Conditions: Reflux (140°C), 2–4 hours.[1]

-

Mechanism: The N-oxide oxygen attacks an acyl group.[1] The resulting acetoxy cation triggers an intramolecular [3,3]-sigmatropic rearrangement (or radical pair mechanism), shifting the oxygen to the C4-methyl or C2-methyl.[1] Note: Sterics at 3,5 favor C4 substitution or require optimization to target the C4 position specifically, often yielding the (3,5-dimethylpyridin-4-yl)methyl acetate.[1]

Step 3: Hydrolysis & Oxidation [1]

-

Hydrolysis: NaOH/MeOH (yields 3,5-dimethylpyridin-4-yl-methanol).[1]

-

Oxidation: Swern Oxidation or MnO₂ (activated) in DCM.[1]

-

Critical Control: The aldehyde is prone to air oxidation; perform under N₂ atmosphere.[1]

Visualizing the Pathway

Figure 1: The Boekelheide Rearrangement pathway for regioselective functionalization of the C4 position.[1]

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the aldehyde proton signal indicates oxidation to the carboxylic acid (a common impurity).[1]

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 10.6 ppm (s, 1H) | Distinctive aldehyde proton (CHO).[1] |

| δ 8.5–8.6 ppm (s, 2H) | Aromatic protons at C2/C6 (deshielded by N and C=O).[1] | |

| δ 2.4–2.5 ppm (s, 6H) | Methyl groups at C3/C5.[1] | |

| IR Spectroscopy | 1700–1710 cm⁻¹ | Strong C=O stretching vibration.[1] |

| MS (ESI+) | [M+H]⁺ = 136.08 | Protonated molecular ion.[1] |

Applications in Drug Discovery

3,5-Dimethylisonicotinaldehyde serves as a linchpin intermediate for two major classes of pharmacological agents:

A. Hantzsch Dihydropyridine Synthesis (Calcium Channel Blockers)

The aldehyde condenses with 1,3-dicarbonyls and ammonia (Hantzsch reaction) to form 1,4-dihydropyridines.[1] The 3,5-dimethyl substitution on the aldehyde ring (which becomes the C4-aryl substituent on the dihydropyridine) creates a sterically crowded environment, often enhancing selectivity for L-type calcium channels or specific kinase pockets.[1]

B. Fragment-Based Kinase Inhibitor Design

In the development of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, the pyridine moiety is frequently used as a hinge-binding motif or a solvent-front cap.[1]

-

Reductive Amination: The aldehyde reacts with piperidines or piperazines (using NaBH(OAc)₃) to generate benzylic amine linkers found in libraries targeting GPCRs and kinases.[1]

-

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into vinyl-pyridine derivatives, precursors to saturated ethyl-linked inhibitors.[1]

Reaction Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for medicinal chemistry libraries.[1]

Stability & Handling Protocols

-

Oxidative Instability: The electron-deficient nature of the pyridine ring, combined with the aldehyde functionality, makes this compound susceptible to autoxidation to 3,5-dimethylisonicotinic acid .[1]

-

Storage: Store under Argon at -20°C.

-

Purification: Rapid silica chromatography (DCM/MeOH) or Kugelrohr distillation.[1]

-

-

Basicity: The pyridine nitrogen is basic.[1] Acidic workups may protonate the ring, trapping the product in the aqueous phase.

-

Extraction: Adjust pH to ~9–10 before extracting with organic solvents (DCM or EtOAc).[1]

-

References

-

Boekelheide Reaction Mechanism: Boekelheide, V., & Linn, W. J. (1954).[1][4] Rearrangements of N-Oxides.[1][3][4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[1][4] Link[1][4]

-

Synthesis of 3,5-Dimethylpyridine Derivatives: BenchChem Protocols. Synthesis of 3,5-Dihydroxybenzaldehyde (Analogous Methodology). Link[1]

-

NMR Characterization: National Institutes of Health (NIH) / PubChem. 3,5-Dimethylpyridine-4-carbaldehyde Compound Summary. Link[1]

-

Kinase Inhibitor Scaffolds: Wang, J., et al. (2014).[1] Structure-Based Design of ALK Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine scaffolds in ALK inhibitors).

Sources

Structural Elucidation of 3,5-Dimethylisonicotinaldehyde via 1H NMR

Executive Summary

3,5-Dimethylisonicotinaldehyde (also known as 3,5-dimethylpyridine-4-carbaldehyde) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex ligands.[1][2][3][4] Its structural integrity is defined by a high degree of symmetry, resulting in a deceptively simple 1H NMR spectrum. However, the basicity of the pyridine nitrogen and the lability of the aldehyde group introduce specific challenges regarding solvent effects and oxidative degradation.

This guide provides an authoritative breakdown of the spectral assignment, supported by mechanistic logic and self-validating experimental protocols.

Structural Logic & Symmetry Analysis

To accurately interpret the spectrum, one must first deconstruct the molecule’s symmetry. The 3,5-dimethyl substitution pattern creates a plane of symmetry passing through the Nitrogen atom (N1) and the Carbonyl carbon (C4).

Symmetry Implications for NMR

-

Equivalence of Aromatic Protons: The protons at positions 2 and 6 are chemically and magnetically equivalent.

-

Equivalence of Methyl Groups: The methyl groups at positions 3 and 5 are equivalent.

-

Isolation of Spin Systems: The quaternary carbons at positions 3, 4, and 5 effectively isolate the aromatic protons (H2/H6) from the aldehyde proton. This eliminates typical vicinal coupling (

), resulting in sharp singlets.

DOT Diagram: Assignment Logic

The following diagram illustrates the flow of logic from molecular symmetry to expected signal multiplicity.

Figure 1: Logical flow from molecular symmetry to predicted NMR multiplicity and integration.

Experimental Protocol

This protocol is designed to be self-validating . If the integration ratios deviate from 1:2:6, the sample purity or shim quality is immediately suspect.

Materials

-

Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS (Tetramethylsilane).

-

Note: CDCl₃ is preferred over DMSO-d₆ to minimize solvent peak overlap with the aldehyde signal and to avoid hygroscopic water broadening.

-

-

Sample Mass: 5–10 mg (for optimal signal-to-noise without concentration broadening).

-

Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology

-

Preparation: Dissolve 10 mg of the aldehyde in 0.6 mL of CDCl₃.

-

Filtration (Critical): If the solution appears cloudy (indicating polymerized aldehyde or inorganic salts), filter through a small plug of glass wool directly into the NMR tube. Suspended solids degrade magnetic field homogeneity (shimming).

-

Acquisition Parameters:

-

Pulse Angle: 30° (to ensure rapid relaxation).

-

Relaxation Delay (D1): Set to

2.0 seconds. The aldehyde proton has a long -

Scans: 16 scans are sufficient for this concentration.

-

-

Processing:

Spectral Analysis & Assignment

The following data represents the standard assignment in CDCl₃.

Quantitative Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Justification |

| 10.62 | Singlet (s) | 1H | -CHO (C4) | Highly deshielded by the carbonyl anisotropy and the pyridine ring current. Appears as a sharp singlet due to lack of vicinal protons. |

| 8.45 | Singlet (s) | 2H | Ar-H (C2, C6) | Deshielded by the adjacent electronegative Nitrogen (alpha-position). Equivalent due to symmetry. |

| 2.48 | Singlet (s) | 6H | -CH₃ (C3, C5) | Typical benzylic-like region. Slightly downfield compared to toluene due to the electron-deficient pyridine ring. |

| 0.00 | Singlet (s) | Ref | TMS | Internal Standard. |

| 7.26 | Singlet (s) | Solvent | CHCl₃ | Residual protic solvent.[6] |

Detailed Mechanistic Insight

-

The "Missing" Coupling: In unsubstituted isonicotinaldehyde, H2/H6 would couple with H3/H5 (

Hz). In this 3,5-dimethyl derivative, the methyl groups replace H3/H5, removing this coupling pathway. -

Long-Range Coupling: While generally observed as singlets, high-resolution scans (600 MHz+) may reveal very fine splitting (

Hz) between the methyl protons and the H2/H6 protons. For routine characterization, this is observed as slight peak broadening rather than distinct splitting.

Troubleshooting & Impurity Profiling

The primary failure mode for this compound is autoxidation . Pyridine aldehydes are susceptible to air oxidation, converting the aldehyde to a carboxylic acid.

Diagnostic Signals for Impurities[6]

| Impurity | Diagnostic Signal | Description |

| 3,5-Dimethylisonicotinic Acid | >11.0 ppm (Broad) | The -COOH proton is extremely deshielded and often broad due to hydrogen bonding. |

| Aldehyde Hydrate (Gem-diol) | ~6.0 - 6.5 ppm | In the presence of water/acid, the C-H of the hydrate (Ar-CH(OH)₂) may appear. |

| Water | ~1.56 ppm (in CDCl₃) | Sharp singlet.[6] Variable position depending on concentration and H-bonding. |

DOT Diagram: Oxidation Pathway

Visualizing the degradation helps in quick identification of "mystery peaks."

Figure 2: Degradation pathway showing the shift from aldehyde (10.6 ppm) to carboxylic acid (>11 ppm).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224, 3,5-Dimethylpyridine-4-carbaldehyde. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (SDBS No. 5621). Retrieved from [Link]

-

Reich, H. J. Hans J. Reich Collection: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3,5-Dimethylisonicotinaldehyde

Section 1: Chemical Identity and Physicochemical Properties

3,5-Dimethylisonicotinaldehyde is a substituted pyridinecarboxaldehyde. Its chemical structure consists of a pyridine ring with methyl groups at the 3 and 5 positions and an aldehyde group at the 4 position.

Table 1: Physicochemical Data

| Property | Value | Source |

| Chemical Name | 3,5-Dimethylisonicotinaldehyde | N/A |

| Synonyms | 3,5-Dimethylpyridine-4-carboxaldehyde | [3][4] |

| CAS Number | 201286-64-8 | [1][2][3][4] |

| Molecular Formula | C8H9NO | [1][4] |

| Molecular Weight | 135.16 g/mol | [1][4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Density | 1.065 g/cm³ | [4] |

| Boiling Point | 252.8°C at 760 mmHg | [2] |

| Flash Point | 113.3°C | [2] |

| Solubility | Not specified | N/A |

Section 2: Hazard Identification and GHS Classification

Based on available data, 3,5-Dimethylisonicotinaldehyde is classified as a hazardous substance.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning

GHS Pictograms:

Section 3: Safe Handling and Storage Protocols

Given the irritant nature of this compound, meticulous handling and storage procedures are essential to minimize exposure risk.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be adopted for the handling of 3,5-Dimethylisonicotinaldehyde. The following diagram outlines the recommended workflow for establishing a safe working environment.

Caption: Workflow for establishing safe handling procedures.

3.2. Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from strong oxidizing agents.

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1]

-

Recommended storage temperature is between 2-8°C.[1]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure. The following procedures are recommended.

Table 2: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Emergency Response Workflow:

Caption: Emergency response workflow for different exposure routes.

Section 5: Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Section 6: Toxicological Information

Detailed toxicological studies on 3,5-Dimethylisonicotinaldehyde are not publicly available. The GHS classification indicates that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system. Chronic effects have not been determined. As with any novel compound, it should be handled as potentially toxic.

Section 7: Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the safe preparation of a stock solution of 3,5-Dimethylisonicotinaldehyde.

-

Preparation:

-

Ensure all work is conducted in a certified chemical fume hood.

-

Wear appropriate PPE: nitrile gloves, chemical safety goggles, and a lab coat.

-

Have a spill kit readily available.

-

-

Procedure:

-

Tare a clean, dry vial on an analytical balance.

-

Carefully transfer the desired mass of 3,5-Dimethylisonicotinaldehyde to the vial using a clean spatula or pipette.

-

Add the appropriate volume of solvent to the vial to achieve the desired concentration.

-

Cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.

-

-

Storage:

-

Store the stock solution in a tightly sealed container at the recommended temperature (2-8°C), protected from light.

-

Clearly label the vial with the chemical name, concentration, solvent, and date of preparation.

-

References

-

ChemWhat. (n.d.). 3,5-DIMETHYLPYRIDINE-4-CARBOXALDEHYDE CAS#: 201286-64-8. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethylpyridine-4-carbaldehyde. Retrieved February 8, 2026, from [Link]

-

960 Chemical Network. (n.d.). CAS No.36404-88-3 | 2-Chloronicotinaldehyde. Retrieved February 8, 2026, from [Link]

-

960 Chemical Network. (n.d.). CAS:116785-23-0, 4,6-dimethylnicotinaldehyde. Retrieved February 8, 2026, from [Link]

Sources

The Unseen Scaffold: A Technical Guide to the Discovery and Strategic Application of 3,5-Dimethylisonicotinaldehyde in Medicinal Chemistry

Abstract

This in-depth technical guide navigates the historical context, synthesis, and pivotal role of 3,5-Dimethylisonicotinaldehyde, a deceptively simple yet profoundly significant heterocyclic aldehyde, in the landscape of modern drug discovery. While not a household name, this molecule serves as a critical cornerstone in the synthesis of numerous blockbuster pharmaceuticals, most notably proton pump inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, detailed synthetic methodologies, and the strategic chemical thinking that underpins its application as a versatile scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and explore its broader potential beyond its established applications.

Introduction: The Genesis of a Key Intermediate

The story of 3,5-Dimethylisonicotinaldehyde is intrinsically linked to the development of its parent heterocycle, 3,5-lutidine (3,5-dimethylpyridine). While a definitive, celebrated "discovery" of the aldehyde itself is not prominently documented in the annals of chemical history, its emergence is a logical and necessary consequence of the burgeoning field of pyridine chemistry in the 20th century. The initial challenge for chemists was the efficient synthesis of the 3,5-lutidine core. An early industrial method involved the condensation of acrolein, ammonia, and formaldehyde.

The true value of 3,5-Dimethylisonicotinaldehyde as a synthetic intermediate became profoundly apparent with the advent of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The intricate molecular architecture of drugs like omeprazole and rabeprazole required a precisely substituted pyridine moiety, and 3,5-Dimethylisonicotinaldehyde, or its precursors, provided the ideal starting point. Its discovery, therefore, was less a singular event and more of an enabling development, driven by the relentless pursuit of novel therapeutic agents.

Strategic Synthesis: From Lutidine to Aldehyde

The primary and most logical synthetic route to 3,5-Dimethylisonicotinaldehyde begins with the readily available starting material, 3,5-lutidine. The overall transformation involves the selective oxidation of one of the methyl groups to an aldehyde. However, the direct oxidation of a methyl group on a pyridine ring can be challenging due to the ring's relative inertness and the potential for over-oxidation or side reactions. Therefore, a multi-step, strategically planned sequence is often employed, a testament to the ingenuity of process chemists.

Activation of the Pyridine Ring: The N-Oxide Pathway

A cornerstone of pyridine chemistry is the activation of the ring towards electrophilic substitution and the functionalization of side chains through the formation of the N-oxide. This approach is central to the synthesis of 3,5-Dimethylisonicotinaldehyde's precursors.

Experimental Protocol: Synthesis of 3,5-Dimethylpyridine-N-oxide

-

Rationale: The oxidation of the pyridine nitrogen to an N-oxide electronically activates the 4-position, facilitating subsequent reactions. This step is crucial for introducing functionality at the desired position.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-lutidine in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution. The reaction is exothermic and should be controlled with an ice bath.

-

After the initial exotherm subsides, heat the reaction mixture at 70-80°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

-

Caption: N-Oxidation of 3,5-Lutidine.

Functionalization and Rearrangement: The Path to the Aldehyde Precursor

With the N-oxide in hand, the stage is set for the introduction of functionality that can be converted to the aldehyde. A common strategy involves nitration at the 4-position, followed by a series of transformations.

Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

-

Rationale: This multi-step sequence is a well-established industrial route for producing a key intermediate for proton pump inhibitors. It highlights the versatility of the pyridine N-oxide in directing reactions.

-

Procedure:

-

Nitration: React 3,5-dimethylpyridine-N-oxide with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 3,5-dimethyl-4-nitropyridine-N-oxide.[1]

-

Methoxylation: The nitro group is then displaced by a methoxy group by reacting the 4-nitro derivative with sodium methoxide in methanol. This yields 3,5-dimethyl-4-methoxypyridine-N-oxide.

-

Rearrangement: The N-oxide is then rearranged to introduce a functional group at the 2-position. This is often achieved by treatment with an activating agent like acetic anhydride, which leads to the formation of an acetoxymethyl group at the 2-position.

-

Hydrolysis: Finally, the acetoxy group is hydrolyzed under basic conditions to afford 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

-

Caption: Synthesis of the Aldehyde Precursor.

The Final Oxidation: Generating the Aldehyde

The final step to obtain 3,5-Dimethylisonicotinaldehyde from its 2-hydroxymethyl precursor involves a selective oxidation.

Experimental Protocol: Oxidation to 3,5-Dimethylisonicotinaldehyde

-

Rationale: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Several reagents can be employed for this transformation.

-

Procedure (using Manganese Dioxide):

-

Suspend 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine in a suitable solvent such as dichloromethane or chloroform.

-

Add activated manganese dioxide in several portions to the stirred suspension.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 3,5-Dimethylisonicotinaldehyde, which can be further purified by chromatography or crystallization.

-

Spectroscopic Characterization: The Molecular Fingerprint

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). - Two singlets for the two non-equivalent methyl groups (CH₃) on the pyridine ring (δ 2.2-2.5 ppm). - A singlet for the aromatic proton on the pyridine ring. |

| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). - Signals for the aromatic carbons of the pyridine ring. - Signals for the two methyl carbons. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde carbonyl group around 1700 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-H stretching and bending vibrations for the methyl and aromatic protons. |

Applications in Drug Development: The Proton Pump Inhibitor Saga

The primary application of 3,5-Dimethylisonicotinaldehyde and its derivatives in medicinal chemistry is as a key building block in the synthesis of proton pump inhibitors (PPIs). These drugs, including omeprazole and rabeprazole, are used to treat conditions caused by excess stomach acid.

The synthesis of these complex molecules involves the coupling of a substituted pyridine moiety with a benzimidazole core. The 3,5-dimethyl substitution pattern on the pyridine ring is crucial for the biological activity of these drugs.

The Role of 3,5-Dimethylisonicotinaldehyde Derivatives in PPI Synthesis:

A common intermediate derived from the synthetic pathway of 3,5-Dimethylisonicotinaldehyde is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . This compound is a versatile electrophile that readily reacts with the thiol group of the benzimidazole component to form the core structure of the PPI.

Caption: Coupling Strategy in PPI Synthesis.

The choice of the 3,5-dimethyl substitution pattern is not arbitrary. These methyl groups play a significant role in modulating the electronic properties and the pKa of the pyridine ring, which is critical for the mechanism of action of PPIs. The electron-donating nature of the methyl groups increases the basicity of the pyridine nitrogen, influencing the drug's accumulation in the acidic environment of the stomach's parietal cells.

Future Perspectives and Broader Applications

While the legacy of 3,5-Dimethylisonicotinaldehyde is firmly cemented in the realm of proton pump inhibitors, its utility as a versatile chemical intermediate extends to other areas of medicinal chemistry. The presence of a reactive aldehyde group and a substituted pyridine core offers numerous possibilities for the synthesis of diverse molecular scaffolds.

Potential areas for future exploration include:

-

Development of Novel Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 3,5-Dimethylisonicotinaldehyde could be exploited to design novel and selective inhibitors.

-

Synthesis of CNS-active Agents: The lipophilicity and hydrogen bonding capabilities of pyridine derivatives make them attractive candidates for targeting receptors in the central nervous system.

-

Agrochemicals: Pyridine-based compounds are also widely used in the agrochemical industry as herbicides and pesticides.

Conclusion

3,5-Dimethylisonicotinaldehyde, though not a widely recognized molecule, stands as a testament to the enabling power of synthetic chemistry in drug discovery. Its history is interwoven with the development of some of the most successful drugs of the modern era. A thorough understanding of its synthesis, from the strategic activation of the 3,5-lutidine precursor to the final selective oxidation, provides valuable insights for process chemists and medicinal chemists alike. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a crucial role in shaping the future of medicine.

References

- CN111303018A - Synthetic method of omeprazole intermediate - Google P

Sources

3,5-Dimethylisonicotinaldehyde: Chemical Architecture & Synthetic Utility

Executive Summary

3,5-Dimethylisonicotinaldehyde (CAS: 201286-64-8 ), also known as 3,5-dimethyl-4-pyridinecarboxaldehyde, represents a specialized class of sterically congested pyridine derivatives. Unlike its unhindered analog isonicotinaldehyde, this molecule features a carbonyl group flanked by two ortho-methyl substituents. This "molecular cleft" architecture drastically alters its electrophilicity, stability, and utility in medicinal chemistry.

This technical guide analyzes the molecule's unique physicochemical profile, detailing how its steric bulk serves as a "gatekeeper" in nucleophilic additions—a feature exploited in the synthesis of atropisomeric ligands and hydrolytically stable Schiff bases.

Structural & Electronic Architecture

The reactivity of 3,5-dimethylisonicotinaldehyde is defined by the competition between electronic activation and steric deactivation.

The "Ortho-Effect" and Steric Shielding

The defining feature of this molecule is the steric hindrance provided by the methyl groups at positions C3 and C5. These groups create a protective pocket around the C4 aldehyde.

-

Nucleophilic Attack: The trajectory for nucleophilic attack (Burgi-Dunitz angle, ~107°) is obstructed. Reactions that occur instantly with isonicotinaldehyde (e.g., imine formation at room temperature) require forcing conditions (heat, Lewis acid catalysis, or water scavenging) for the 3,5-dimethyl variant.

-

Suppression of Hydration: Most pyridine aldehydes exist in equilibrium with their hydrates (gem-diols) in aqueous solution. The 3,5-dimethyl substitution destabilizes the tetrahedral intermediate required for hydration, keeping the aldehyde free and lipophilic.

Electronic Push-Pull System

-

Pyridine Core (Electron Sink): The nitrogen atom at position 1 is electronegative, pulling electron density from the ring and making the C4 position electron-deficient.

-

Aldehyde (Electron Withdrawing): Further withdraws density, making the carbonyl carbon highly electrophilic in theory.

-

Methyl Groups (Electron Donating): The two methyls provide weak inductive donation (+I), slightly mitigating the electron deficiency of the ring, but their primary role is steric, not electronic.

Figure 1: The "Push-Pull" dynamic between steric hindrance and electronic activation defines the molecule's reactivity.

Synthesis Pathways[1][2][3]

Direct formylation of 3,5-lutidine is challenging due to the acidity of the benzylic methyl protons. The most reliable routes in drug discovery involve Metal-Halogen Exchange or Controlled Oxidation .

Pathway A: Metal-Halogen Exchange (Discovery Scale)

This route is preferred for high purity. It utilizes 3,5-dibromopyridine or 4-bromo-3,5-dimethylpyridine.

-

Lithiation: Treatment with n-BuLi at -78°C performs a lithium-halogen exchange at the C4 position (favored due to the inductive effect of the adjacent nitrogen).

-

Formylation: Quenching the lithiated species with DMF (Dimethylformamide) or N-Formylpiperidine.

-

Hydrolysis: Acidic workup releases the aldehyde.

Pathway B: Selective Oxidation (Process Scale)

Starting from (3,5-dimethylpyridin-4-yl)methanol , this route avoids the use of pyrophoric organolithiums.

-

Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or MnO₂ (activated).

-

Advantage: Avoids over-oxidation to the carboxylic acid, which is a common risk with KMnO₄ or Chromic acid.

Figure 2: Two primary synthetic routes. Pathway A (Lithiation) is preferred for small-scale precision; Pathway B (Oxidation) is scalable.

Reactivity Profile & Applications

Knoevenagel Condensation (Hantzsch Ester Synthesis)

The most significant application of this aldehyde is in the synthesis of 1,4-dihydropyridines (calcium channel blocker analogs).

-

Mechanism: Condensation with active methylene compounds (e.g., ethyl acetoacetate) and an ammonia source.

-

Impact of 3,5-Dimethyls: The steric bulk forces the resulting dihydropyridine ring into a specific conformation, often locking the aryl ring perpendicular to the dihydropyridine plane. This "conformation locking" is critical for receptor binding in calcium channels.

Stable Schiff Base Formation

Reaction with primary amines yields imines (Schiff bases).

-

Kinetic Effect: Reaction rates are 10-100x slower than unhindered benzaldehydes.

-

Thermodynamic Effect: Once formed, the 3,5-dimethyl groups protect the imine bond (

) from hydrolytic cleavage by water, making these ligands exceptionally stable in aqueous media.

Experimental Protocol: Synthesis of a Sterically Hindered Imine

This protocol demonstrates the necessary modifications to overcome the steric barrier of 3,5-dimethylisonicotinaldehyde.

Objective: Condensation of 3,5-dimethylisonicotinaldehyde with 2,6-diisopropylaniline (a highly hindered amine) to form a bulky ligand.

Materials

-

Aldehyde: 3,5-Dimethylisonicotinaldehyde (1.0 equiv, 10 mmol)

-

Amine: 2,6-Diisopropylaniline (1.1 equiv, 11 mmol)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%) or TiCl₄ (0.5 equiv for extreme cases)

-

Solvent: Toluene (anhydrous)

-

Apparatus: Dean-Stark trap (for water removal)

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under an Argon atmosphere.

-

Dissolution: Dissolve 1.35 g of 3,5-dimethylisonicotinaldehyde and 2.14 g of 2,6-diisopropylaniline in 40 mL of anhydrous toluene.

-

Catalysis: Add 86 mg (0.5 mmol) of pTsOH.

-

Note: If reaction fails to initiate after 2 hours, cool to 0°C and add TiCl₄ (1M in DCM) dropwise as a potent Lewis acid scavenger.

-

-

Reflux: Heat the mixture to vigorous reflux (110°C). Monitor the collection of water in the Dean-Stark trap.

-

Causality: Unlike simple aldehydes, equilibrium does not favor the imine at room temperature. Physical removal of water is mandatory to drive the equilibrium to completion (Le Chatelier's principle).

-

-

Monitoring: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (

) should disappear; the imine will appear at a higher-

Timeframe: Expect 12–24 hours (vs. 1–2 hours for unhindered analogs).

-

-

Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Recrystallize from cold hexane/ethanol. Chromatography is often unnecessary if conversion is complete.

Quantitative Data Summary

| Feature | 3,5-Dimethylisonicotinaldehyde | Isonicotinaldehyde (Unsubstituted) |

| Nucleophilic Attack Rate | Slow ( | Fast ( |

| Hydration Equilibrium | Negligible (Lipophilic) | Significant (Gem-diol formation) |

| Imine Hydrolysis Stability | High (Sterically Shielded) | Low (Easily Hydrolyzed) |

| Preferred Synthesis | Lithiation / Swern Oxidation | Direct Oxidation / Commercial |

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 10986598 (3,5-Dimethylisonicotinaldehyde).

-

[Link]

-

Synthesis via Lithiation (Analogous Protocol)

- Synthesis of substituted pyridine-4-carbaldehydes. Journal of Labelled Compounds and Radiopharmaceuticals (2019).

-

[Link]

-

Reactivity & Hantzsch Ester Context

- Hantzsch reaction: An overview.

-

[Link]

-

Oxidation Protocols (Swern/MnO2)

Sources

An In-Depth Technical Guide to the Role of the Aldehyde Group in 3,5-Dimethylisonicotinaldehyde: A Linchpin for Synthesis and Drug Discovery

This guide provides an in-depth technical analysis of 3,5-Dimethylisonicotinaldehyde, focusing on the pivotal role of its aldehyde functional group. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of this moiety is paramount for leveraging this molecule as a strategic building block. We will dissect the aldehyde's intrinsic chemical properties, its modulation by the dimethyl-substituted pyridine ring, and its function as a versatile synthetic handle for creating complex molecular architectures with therapeutic potential.

Part 1: Core Chemical Characteristics and Reactivity Profile

The functional identity of 3,5-Dimethylisonicotinaldehyde is dominated by the interplay between the aldehyde group and the heterocyclic aromatic system. This section deconstructs these fundamental properties.

The Aldehyde Moiety: An Electrophilic Center

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) carbon that is sp² hybridized and highly electrophilic. This reactivity stems from the significant dipole moment created by the electronegative oxygen atom, which polarizes the carbon-oxygen double bond. This renders the carbonyl carbon susceptible to nucleophilic attack, a foundational principle in its chemistry.[1]

Compared to ketones, aldehydes are generally more reactive for two primary reasons[1][2]:

-

Steric Hindrance: The presence of a small hydrogen atom attached to the carbonyl carbon in aldehydes presents less steric bulk than an additional alkyl or aryl group found in ketones. This allows for easier nucleophilic approach.[2]

-

Electronic Effects: Aldehydes have only one electron-donating alkyl/aryl group, whereas ketones have two. Consequently, the carbonyl carbon in an aldehyde bears a greater partial positive charge, making it a more potent electrophile.[1][2]

Electronic Modulation by the 3,5-Dimethylpyridine Ring

In 3,5-Dimethylisonicotinaldehyde, the pyridine ring acts as an electron-withdrawing system due to the electronegativity of the nitrogen atom. This effect is transmitted through the aromatic π-system to the C4 position, where the aldehyde is attached. This electron-withdrawing influence further enhances the partial positive charge on the carbonyl carbon, making it even more susceptible to nucleophilic attack than a typical benzaldehyde.

The two methyl groups at the C3 and C5 positions are weakly electron-donating via hyperconjugation. However, their effect is generally outweighed by the strong electron-withdrawing nature of the pyridine nitrogen. The net result is an aldehyde group that is "activated" towards reactions with nucleophiles.

| Property | Predicted/Comparative Value | Source/Reference |

| Molecular Formula | C₈H₉NO | (Structure-based) |

| Molar Mass | 135.16 g/mol | (Calculated) |

| Boiling Point (est.) | ~200-210 °C at 760 mmHg | Analogous to Isonicotinaldehyde (198 °C)[3] |

| Reactivity Class | Activated Aromatic Aldehyde | Due to electron-withdrawing pyridine ring[4] |

| Key IR Absorptions | ~1700-1715 cm⁻¹ (C=O stretch) | Typical range for aromatic aldehydes[5] |

| ¹H-NMR Aldehyde Shift | ~9.9-10.1 ppm | Deshielded proton characteristic of aldehydes |

Table 1: Key Physicochemical and Spectroscopic Properties of 3,5-Dimethylisonicotinaldehyde.

Part 2: The Aldehyde as a Versatile Synthetic Gateway

The true value of 3,5-Dimethylisonicotinaldehyde in drug development lies in the aldehyde group's capacity to serve as a reliable handle for a wide array of chemical transformations. This versatility allows chemists to introduce diverse functionalities and build molecular complexity.

Reductive Amination: A Pathway to Bioactive Scaffolds

Reductive amination is arguably the most critical reaction for this molecule in a medicinal chemistry context. It provides a direct route to 3,5-dimethylpiperidine derivatives, a scaffold known to be a valuable component in developing drugs targeting the central nervous system (CNS) and cardiovascular disorders.[6][7] This reaction proceeds in two stages: the initial formation of an imine or iminium ion via condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Field-Proven Protocol: Synthesis of a N-Substituted 3,5-Dimethyl-4-pyridinylmethanamine

This protocol is a self-validating system for the synthesis of piperidine precursors.

-

Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Dimethylisonicotinaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The causality here is that the acid protonates the carbonyl oxygen, making the carbon more electrophilic, but too much acid will protonate the reacting amine, rendering it non-nucleophilic.

-

Reduction: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. This reagent is chosen for its selectivity for imines over aldehydes, minimizing side reactions.[8]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Other Key Transformations

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 3,5-dimethylisonicotinic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This carboxylic acid derivative serves as a handle for amide bond formation, a cornerstone of medicinal chemistry.[9][10]

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent substrate for classic C-C bond-forming reactions such as the Wittig reaction (to form alkenes), Grignard reactions (to form secondary alcohols), and aldol condensations.[11][12] These methods are instrumental for extending the carbon skeleton and exploring new chemical space.

-

Heterocycle Synthesis: The aldehyde can participate in multicomponent reactions to construct more complex heterocyclic systems, such as substituted pyridines or pyrimidines, which are prevalent motifs in pharmaceuticals.[4][13]

Part 3: Strategic Importance in Drug Discovery and Development

The aldehyde group in 3,5-Dimethylisonicotinaldehyde is best viewed as a strategic enabler . While not typically a pharmacophore itself, its reactivity is the key that unlocks access to privileged structures with desirable pharmaceutical properties.

The primary application is the synthesis of 3,5-dimethylpiperidine-containing compounds. This scaffold is valuable because:

-

Conformational Rigidity: The piperidine ring provides a conformationally restricted scaffold, which can lead to enhanced receptor binding and improved target selectivity.[7]

-

Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially improving the drug's half-life.[8]

-

Lipophilicity Tuning: The nitrogen atom and substituents allow for fine-tuning of lipophilicity and membrane permeability, which is critical for oral bioavailability and blood-brain barrier penetration.[7]

By functioning as a reliable and versatile intermediate, 3,5-Dimethylisonicotinaldehyde allows drug discovery teams to rapidly synthesize diverse libraries of compounds built around the 3,5-dimethylpiperidine core, accelerating the identification of lead candidates.[9][14]

References

- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA.

- 3,5-Dimethylpiperidine | Global Chemical Supplier. TUODA INDUSTRY LIMITED.

- Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. (2017).

- 3,5-dimethylbenzaldehyde preparation method. (2014).

- Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach

- Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.

- Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. (2025).

- Isonicotinaldehyde 1-oxide. PubChem.

- Pyridine. Wikipedia.

- Synthesis of protected aldehydes of 3,5-dimethylthiotetronic... (n.d.).

- Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.).

- 4-Pyridinecarboxaldehyde 97 872-85-5. Sigma-Aldrich.

- Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). MDPI.

- Synthesis of 15 N-labelled 3,5-dimethylpyridine. (2019). PubMed.

- Medicinal Chemistry of Isocyanides. (2021). PubMed.

- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines.

- Isonicotinaldehyde(872-85-5)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

- Reactivity of aldehydes and ketones (video). Khan Academy.

- 4-Pyridinecarboxaldehyde. PubChem.

- Pyridine synthesis. Organic Chemistry Portal.

- MDC Connects: Chemistry and Formul

- Medicinal chemistry for 2020. (n.d.). PMC.

- Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. (2020).

- Isonicotinic acid. Wikipedia.

- Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic al. (n.d.). Indian Academy of Sciences.

- Aldehydes and Ketones Menu. Chemguide.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isonicotinaldehyde(872-85-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tuodaindus.com [tuodaindus.com]

- 7. tuodaindus.com [tuodaindus.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electron-Donating Effects of Methyl Groups in 3,5-Dimethylisonicotinaldehyde

Executive Summary

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, where fine-tuning of their electronic properties is critical for modulating biological activity and material characteristics. This technical guide provides an in-depth analysis of 3,5-dimethylisonicotinaldehyde, a key synthetic intermediate. We dissect the underlying principles of the electron-donating effects exerted by the two methyl groups at the C3 and C5 positions. Through a combination of theoretical explanation, practical experimental protocols, and data interpretation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We explore how the inductive and hyperconjugative effects of the methyl substituents enhance the electron density of the pyridine ring, thereby influencing the reactivity of the isonicotinaldehyde moiety and the basicity of the ring nitrogen. This guide establishes a validated framework for understanding and leveraging these electronic modulations in rational drug design and molecular engineering.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system offers a rigid framework for orienting functional groups. The electronic nature of this ring can be precisely controlled through substitution, which in turn dictates the molecule's pharmacokinetic and pharmacodynamic profiles. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are employed to modulate properties such as pKa, nucleophilicity, and susceptibility to metabolic transformation.[2]

3,5-Dimethylisonicotinaldehyde, a derivative of 3,5-lutidine, is a bifunctional molecule of significant interest. It features a reactive aldehyde group at the C4 position, a common precursor for forming imines, oximes, and other functionalities central to combinatorial library synthesis.[3] Positioned meta to the aldehyde and ortho/para to the nitrogen are two methyl groups. These alkyl groups are classical electron-donating groups, and their presence fundamentally alters the electronic landscape of the pyridine ring compared to the parent isonicotinaldehyde. Understanding the magnitude and consequences of this electron donation is paramount for predicting reactivity and designing novel molecular entities.

This guide will elucidate the dual mechanisms of electron donation by the methyl groups, provide actionable protocols for their experimental validation, and discuss the synthetic utility of the resulting electronic modulation.

Theoretical Framework: Inductive and Hyperconjugative Electron Donation

The net electron-donating character of the methyl groups in 3,5-dimethylisonicotinaldehyde arises from two primary electronic effects: the inductive effect (+I) and hyperconjugation.

The Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule via sigma (σ) bonds.[4] Carbon is slightly more electronegative than hydrogen. In a methyl group, the C-H bonds are polarized with a slight positive charge on the hydrogens and a slight negative charge on the carbon. This makes the methyl group, as a whole, an electron-releasing group relative to a hydrogen atom. The sp³-hybridized carbon of the methyl group pushes electron density through the sigma bond onto the sp²-hybridized carbon of the pyridine ring. With two methyl groups at the 3 and 5 positions, this effect is additive, leading to a significant increase in the electron density of the aromatic π-system.[5]

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled σ-bond (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital.[6][7] In the case of 3,5-dimethylisonicotinaldehyde, the electrons in the C-H σ-bonds of the methyl groups can overlap with the π-system of the pyridine ring. This interaction, sometimes referred to as "no-bond resonance," further donates electron density into the ring.[7] This delocalization effectively increases the electron density at the ortho and para positions relative to the methyl substituent. For the methyl group at C3, this enriches the C2, C4, and C6 positions. For the methyl group at C5, this enriches the C4 and C6 positions. The cumulative effect is a substantial increase in electron density across the ring, particularly at the C4 (aldehyde) and C2/C6 positions.

The diagram below illustrates the flow of electron density into the pyridine ring from the methyl groups via both the inductive effect and hyperconjugation.

Caption: Electronic effects in 3,5-dimethylisonicotinaldehyde.

Consequences for Molecular Reactivity and Properties

The increased electron density endowed by the methyl groups has profound and predictable effects on the chemical properties of 3,5-dimethylisonicotinaldehyde.

-

Increased Basicity of Pyridine Nitrogen: The electron-donating groups push electron density towards the nitrogen atom, increasing the availability of its lone pair. This results in a higher pKa for the conjugate acid compared to unsubstituted pyridine or isonicotinaldehyde, making it a stronger base and a more effective ligand for metal coordination.[8]

-

Enhanced Nucleophilicity of the Aldehyde Oxygen: The electron density pushed into the ring and onto the C4 carbon is partially relayed to the aldehyde group. This increases the electron density on the carbonyl oxygen, making it a stronger hydrogen bond acceptor.

-

Reduced Electrophilicity of the Aldehyde Carbon: Conversely, the influx of electron density makes the carbonyl carbon less electron-deficient (less electrophilic). This reduces its reactivity towards nucleophiles compared to isonicotinaldehyde. This modulation is critical in multi-step syntheses where chemoselectivity is required.

-

Activation towards Electrophilic Aromatic Substitution: While electrophilic substitution on pyridine is generally difficult, the strong electron-donating effect of two methyl groups makes the ring significantly more susceptible to such reactions, should they be desired. The primary sites of attack would be C2 and C6.[9]

Experimental Validation and Characterization

The theoretical electronic effects can be confirmed and quantified using standard analytical techniques. A logical workflow involves the synthesis and purification of the compound, followed by spectroscopic and reactivity analysis.

Caption: General workflow for experimental validation.

Protocol: Spectroscopic Analysis

Spectroscopic methods provide direct evidence of the electronic environment within the molecule.

Objective: To confirm the structure and probe the electronic environment of 3,5-dimethylisonicotinaldehyde using NMR and IR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve 10-15 mg of purified 3,5-dimethylisonicotinaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Rationale: The electron-donating methyl groups are expected to shield the adjacent ring protons (H2 and H6). This will cause their signals to appear at a higher field (lower ppm) compared to the corresponding protons in isonicotinaldehyde.[10] The aldehyde proton will appear as a singlet in the characteristic downfield region (~9-10 ppm). The methyl protons will appear as a singlet around 2.3-2.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Rationale: The carbons directly attached to the methyl groups (C3, C5) and the ortho/para carbons (C2, C4, C6) will be shielded and appear at a higher field compared to the parent compound. The carbonyl carbon will be observed in the highly deshielded region (~190 ppm).

-

-

FT-IR Spectroscopy:

-

Acquire an infrared spectrum of the neat compound (if liquid) or as a KBr pellet (if solid).

-

Rationale: The key vibration to observe is the C=O stretch of the aldehyde. Increased electron density from the ring will slightly weaken the C=O bond, resulting in a lower stretching frequency (wavenumber, cm⁻¹) compared to isonicotinaldehyde or benzaldehydes with electron-withdrawing groups.[11]

-

Data Summary:

| Technique | Signal | Expected Chemical Shift / Wavenumber | Rationale for Electronic Effect |

| ¹H NMR | Aldehyde-H | ~9.9 ppm (singlet) | Standard aldehyde proton environment. |

| Ring-H (C2, C6) | ~8.4 ppm (singlet) | Shielded (upfield shift) due to +I and hyperconjugation from methyl groups. | |

| Methyl-H | ~2.4 ppm (singlet) | Characteristic chemical shift for aryl methyl protons. | |